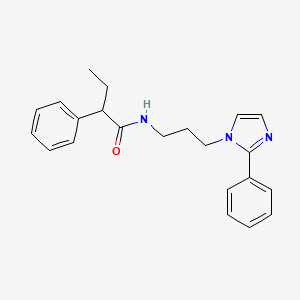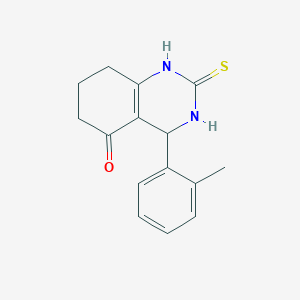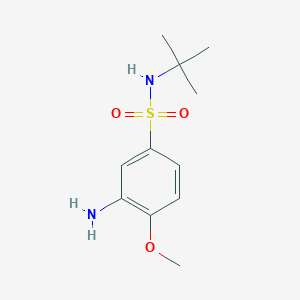
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, also known as α-PiHP, is a synthetic cathinone with effects similar to other psychostimulants such as methamphetamine . It has a molecular weight of 225.72 . The compound is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Molecular Structure Analysis
The IUPAC name for this compound is 1-phenyl-2-(1-pyrrolidinyl)ethanone hydrochloride . The InChI code is 1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H .Chemical Reactions Analysis
The metabolic pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate (not detected), and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 181-183°C . It is stored at a temperature of 4°C .科学研究应用
Psychomotor Stimulant
α-PVP is a psychomotor stimulant that was originally explored in the 1960s. It belongs to the class of synthetic cathinones and acts as a reuptake inhibitor for dopamine and norepinephrine. Its stimulant properties have led to interest in understanding its effects on behavior, cognition, and neurotransmitter systems .
Inhibition of Dopamine and Norepinephrine Uptake
Laboratory studies suggest that α-PVP can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Investigating Chemistry, Pharmacology, and Toxicology
Apart from its use in analytical reference materials, α-PVP has been studied in scientific research to investigate its chemistry, pharmacology, and toxicology. Researchers aim to understand its mechanisms of action, metabolism, and potential adverse effects .
Targeting Retinoic Acid-Related Orphan Receptor γ (RORγt)
Recent studies have demonstrated that pyrrolidine derivatives, including α-PVP, can be beneficial for targeting specific receptors. For instance, some cis-3,4-diphenylpyrrolidine derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
作用机制
Target of Action
The primary targets of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride acts by inhibiting the uptake of dopamine and norepinephrine . This inhibition is more potent than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine . By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways, which are involved in various physiological functions, including mood regulation, reward, and cognition . The downstream effects of this action can lead to heightened alertness, increased energy, and potential euphoria.
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
未来方向
属性
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWQJADTDGGFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-bromophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)


![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)



![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)
![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)